molecular formula C9H9Cl2N B8802062 4-(2,2-Dichlorocyclopropyl)aniline

4-(2,2-Dichlorocyclopropyl)aniline

Cat. No. B8802062
M. Wt: 202.08 g/mol
InChI Key: SUXCRRZYROZECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05011986

Procedure details

(-)-4-(2,2-Dichlorocyclopropyl)aniline (5 g, 0.024 mol) from the above resolution was dissolved in concentrated sulphuric acid (25 ml) and added in aliquots (1 ml) to iced water (100 ml). The mixture was allowed to stand overnight and the resulting precipitate then removed by filtration. The solid was suspended with stirring in sulphuric acid (0.05M, 70 ml) whilst being cooled to below 5° C. and a solution of sodium nitrite (2.2 g, 0.032 mol) in sulphuric acid (0.05M, 30 ml) added. After stirring for 1.5 hours the remaining precipitate was dissolved by addition of concentrated sulphuric acid (2.4 ml) and stirring maintained for a further 1.5 hours. The pH of the solution was then adjusted to 2 by addition of an aqueous solution of sodium hydroxide (10M) before being added to a stirred mixture of cupric nitrate hemipentahydrate (50 g, 0.21 mol) and sodium ascorbate (2.3 g, 0.012 mol) in distilled water (440 ml) and diethyl ether (150 ml). The mixture was stirred for 10 minutes before the organic phase was removed and the aqueous phase extracted with diethyl ether (3×100 ml). The combined organic phases were washed with distilled water, dried over anhydrous magnesium sulphate and the solvent removed by evaporation under reduced pressure to afford the crude (-)-4-(2,2-dichlorocyclopropyl)phenol (4.6 g) which was used directly in the following reaction.
Quantity
2.4 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
2.2 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cupric nitrate hemipentahydrate
Quantity
50 g
Type
reactant
Reaction Step Six
Quantity
2.3 g
Type
reactant
Reaction Step Six
Name
Quantity
440 mL
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1([Cl:12])[CH2:4][CH:3]1[C:5]1[CH:11]=[CH:10][C:8](N)=[CH:7][CH:6]=1.N([O-])=[O:14].[Na+].[OH-].[Na+].O=C1O[C@H]([C@H](CO)O)C([O-])=C1O.[Na+]>S(=O)(=O)(O)O.O.C(OCC)C>[Cl:1][C:2]1([Cl:12])[CH2:4][CH:3]1[C:5]1[CH:11]=[CH:10][C:8]([OH:14])=[CH:7][CH:6]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
2.4 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
ClC1(C(C1)C1=CC=C(N)C=C1)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
2.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
cupric nitrate hemipentahydrate
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
2.3 g
Type
reactant
Smiles
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO.[Na+]
Name
Quantity
440 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring in sulphuric acid (0.05M, 70 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting precipitate then removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
whilst being cooled to below 5° C.
STIRRING
Type
STIRRING
Details
After stirring for 1.5 hours the remaining precipitate
Duration
1.5 h
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
maintained for a further 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes before the organic phase
Duration
10 min
CUSTOM
Type
CUSTOM
Details
was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with diethyl ether (3×100 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1(C(C1)C1=CC=C(C=C1)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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